P-glycoprotein Binding Affinity vs. Analogs
In a molecular docking study of lignanamides from Cannabis sativa against P-glycoprotein (P-gp), an ATP-dependent efflux transporter implicated in drug resistance, Cannabisin G exhibited a binding affinity of -9.2 kcal/mol . While this affinity is substantial, it is notably less negative than that of the most potent ligands in the same study, Cannabisin N and Cannabisin M, which both displayed a binding affinity of -10.2 kcal/mol [1]. This quantitative difference in predicted binding energy suggests that Cannabisin G may interact with P-gp in a distinct manner or with reduced potency relative to these other cannabisins.
Cannabisin N/M: −10.2 kcal/mol
| Evidence Dimension | Predicted binding affinity to P-glycoprotein (ΔG, kcal/mol) |
|---|---|
| Target Compound Data | -9.2 kcal/mol |
| Comparator Or Baseline | Cannabisin N and Cannabisin M: -10.2 kcal/mol; tariquidar: -10.1 kcal/mol; zosuquidar: -9.6 kcal/mol |
| Quantified Difference | 1.0 kcal/mol less favorable than Cannabisin N and M |
| Conditions | In silico molecular docking study; specific docking protocol and P-gp structure details not fully disclosed in abstract |
Why This Matters
This data informs researchers exploring P-gp modulation or blood-brain barrier penetration that Cannabisin G is not the most potent cannabisin-based ligand for this target, guiding appropriate compound selection for specific experimental objectives.
- [1] ICB Congress. Molecular docking study of lignanamides from Cannabis Sativa against P-glycoprotein. ICB Congress Abstract. Accessed 2026. View Source
